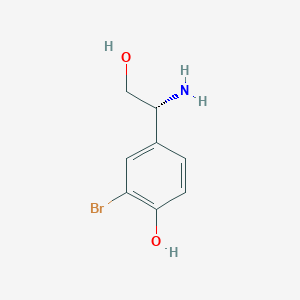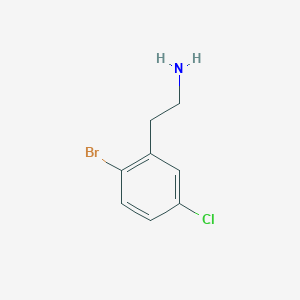
2-(2-Bromo-5-chlorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and isolated.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-chlorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(2-Bromo-5-chlorophenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)ethan-1-amine
- 2-(2-Bromo-5-fluorophenyl)ethan-1-amine
- 2-(2-Bromo-5-methylphenyl)ethan-1-amine
Uniqueness
2-(2-Bromo-5-chlorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
2-(2-bromo-5-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3-4,11H2 |
Clé InChI |
RJCPZKOMNYTMSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


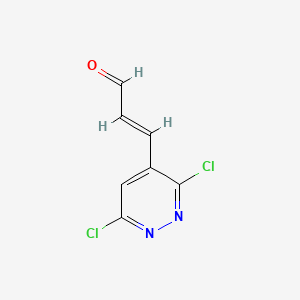
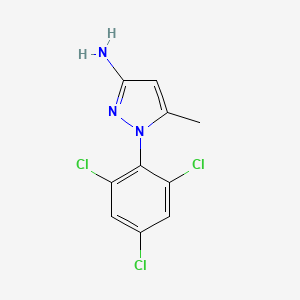
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)

![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
![2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13547637.png)

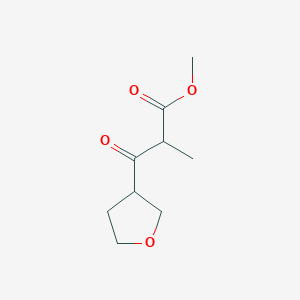
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)

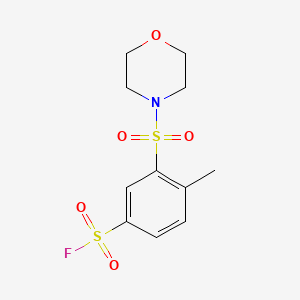
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
